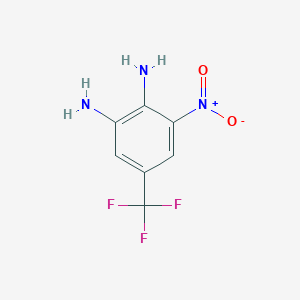

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-5-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c8-7(9,10)3-1-4(11)6(12)5(2-3)13(14)15/h1-2H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRYZWVAWJMKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174860 | |

| Record name | 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2078-01-5 | |

| Record name | 1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITRO-5-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V6ZFH32HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted o-Phenylenediamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted o-phenylenediamines (OPDs) represent a cornerstone in the edifice of modern synthetic chemistry and drug discovery. Their unique ability to serve as versatile precursors for a vast array of heterocyclic compounds has cemented their status as a "privileged scaffold." This in-depth technical guide traverses the historical landscape of their discovery, from the early days of aromatic amine chemistry to their pivotal role in the synthesis of dyes, and ultimately, their rise to prominence in the development of life-changing pharmaceuticals. We will explore the evolution of their synthetic methodologies, from classical, often harsh, condensation reactions to the sophisticated and green catalytic strategies employed today. This guide will provide not only a historical narrative but also practical, field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a forward-looking perspective on the enduring legacy of this remarkable class of molecules.

The Dawn of Aromatic Amines and the Rise of Synthetic Dyes

The story of substituted o-phenylenediamines is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The foundational work on aromatic amines, the precursors to OPDs, laid the groundwork for their eventual discovery and utilization.

A pivotal moment in this era was the discovery of the diazotization of arylamines by the German chemist Peter Griess in 1858.[1] This reaction, which involves the treatment of an aromatic amine with nitrous acid to form a diazonium salt, opened the door to the synthesis of a vast new class of brilliantly colored compounds: the azo dyes.[2][3] While Griess's initial focus was not on diamines, his work created a fertile ground for the exploration of a wide range of aromatic amine derivatives, setting the stage for the investigation of molecules with multiple amino functionalities.

The classical synthesis of o-phenylenediamine itself is typically achieved through the electrophilic nitration of an aniline precursor, followed by the reduction of the nitro group.[4] This fundamental transformation has been a workhorse of organic synthesis for over a century.

The Emergence of Substituted o-Phenylenediamines and their Heterocyclic Progeny

While the parent o-phenylenediamine is a crucial building block, the true versatility of this scaffold lies in its substituted derivatives. The introduction of various functional groups onto the benzene ring allows for the fine-tuning of the electronic and steric properties of the resulting heterocyclic systems, a critical aspect in modern drug design and materials science.

The commercial production of a key substituted OPD, 4-nitro-o-phenylenediamine, was first reported in the United States in 1946.[5] This compound, readily prepared by the partial reduction of 2,4-dinitroaniline, became an important intermediate in the synthesis of fur dyes and hair colorants.[5][6]

The true synthetic power of substituted OPDs lies in their ability to undergo condensation reactions with a variety of dicarbonyl compounds and their equivalents to form a rich diversity of heterocyclic rings. This reactivity is the cornerstone of their importance.

Benzimidazoles: The Prolific Offspring

The most significant application of substituted OPDs is undoubtedly in the synthesis of benzimidazoles. This bicyclic heterocycle, formed by the fusion of a benzene ring with an imidazole ring, is a prominent feature in a multitude of biologically active molecules.[7][8]

The first preparation of a benzimidazole was reported by Hoebrecker, who obtained 2,5-dimethylbenzimidazole through the reduction and dehydration of 2-nitro-4-methylacetanilide.[9] However, the most direct and widely adopted methods for benzimidazole synthesis involve the condensation of o-phenylenediamines. Two classical named reactions dominate the historical landscape of benzimidazole synthesis:

-

The Phillips-Ladenburg Benzimidazole Synthesis: This method, a cornerstone of heterocyclic chemistry, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and often at elevated temperatures.[9][10][11][12] The acidic catalyst serves to activate the carboxylic acid toward nucleophilic attack by the diamine. While effective for a range of aliphatic acids, the reaction with aromatic acids often requires harsher conditions.[12]

-

The Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone.[9][13] The reaction often proceeds in the presence of an oxidizing agent, such as copper(II) acetate, to facilitate the final aromatization step to the benzimidazole.[13]

The discovery of the benzimidazole moiety as a core component of Vitamin B12 in the 1950s was a watershed moment, igniting intense interest in its biological significance and therapeutic potential.[9] This led to the development of a plethora of benzimidazole-based drugs, including anthelmintics like thiabendazole and anti-ulcer medications such as omeprazole.[8][9]

Figure 1: The Phillips-Ladenburg Benzimidazole Synthesis.

Quinoxalines and Phenazines: Expanding the Heterocyclic Repertoire

Beyond benzimidazoles, substituted OPDs are instrumental in the synthesis of other important nitrogen-containing heterocycles.

Quinoxalines , which feature a benzene ring fused to a pyrazine ring, are readily prepared by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][14] The first synthesis of a quinoxaline derivative by Korner and Hinsberg in 1884 utilized this very reaction.[2] Quinoxalines are found in a variety of biologically active compounds and are used in the development of pharmaceuticals and advanced materials.[14]

Phenazines are another class of heterocycles accessible from OPDs. These dibenzo-annulated pyrazines are known for their vibrant colors and have found applications as dyes and electroactive materials.[10][15] The classical Wohl-Aue reaction, involving the reaction of a nitrobenzene with an aniline, is a primary method for phenazine synthesis.[10] While not a direct condensation with OPD, related methodologies and the general chemistry of aromatic amines are central to their formation. Many phenazine derivatives are also natural products with notable biological activities.[16][17][18]

Figure 2: Heterocyclic systems derived from substituted o-phenylenediamines.

The Evolution of Synthetic Methodologies: A Journey Towards Efficiency and Sustainability

The classical methods for synthesizing heterocycles from OPDs, while historically significant, often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents.[9][19] This has spurred the development of a vast arsenal of modern synthetic techniques aimed at improving efficiency, selectivity, and environmental compatibility.

Catalysis: The Modern Workhorse

The application of catalysis has revolutionized the synthesis of benzimidazoles and related heterocycles from OPDs. A wide array of catalysts have been employed to facilitate these transformations under milder conditions and with improved yields.

-

Acid Catalysis: Modern approaches often employ solid acid catalysts, which offer advantages in terms of ease of separation and recyclability.[7] Brønsted acidic ionic liquids have also proven effective. The fundamental role of the acid catalyst remains the activation of the carbonyl component towards nucleophilic attack.[20][21]

-

Metal Catalysis: A diverse range of metal catalysts, including those based on zinc, copper, erbium, and gold, have been successfully utilized.[7][8][19][22] These catalysts can activate the reactants, facilitate key bond-forming steps, and in some cases, enable aerobic oxidation, using air as a green oxidant. Nanomaterial-based catalysts, in particular, have garnered significant attention due to their high surface area and unique reactivity.[7][8]

Green Chemistry Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable synthetic routes. These include:

-

Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies purification.

-

Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[23]

-

Aqueous reaction media: Water is an ideal green solvent, and methods have been developed to carry out these condensations in aqueous systems.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthesis and reactivity of substituted o-phenylenediamines, the following detailed experimental protocols are provided.

Synthesis of 4-Nitro-o-phenylenediamine

This protocol is a representative method for the synthesis of a key substituted OPD intermediate.

Reaction Scheme:

2,4-Dinitroaniline → 4-Nitro-o-phenylenediamine

Materials:

-

2,4-Dinitroaniline

-

Ethanol

-

Palladium on activated charcoal (10% Pd)

-

Hydrazine hydrate

-

Celite

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,4-dinitroaniline (e.g., 2.7 mmol) in ethanol (5 mL), add 10% palladium on charcoal (e.g., 25 mg).

-

To this suspension, add hydrazine hydrate (e.g., 13.7 mmol) dropwise at room temperature. Caution: Hydrazine hydrate is toxic and corrosive. The reaction is exothermic.

-

Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with a small amount of ethanol.

-

To the filtrate, add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford 4-nitro-o-phenylenediamine as a brown solid.[5]

Synthesis of 2-Substituted Benzimidazole via the Phillips-Ladenburg Reaction

This protocol outlines a general procedure for the synthesis of a benzimidazole from a substituted OPD and a carboxylic acid.

Reaction Scheme:

Substituted o-Phenylenediamine + Carboxylic Acid → 2-Substituted Benzimidazole

Materials:

-

Substituted o-phenylenediamine (e.g., 4-nitro-o-phenylenediamine)

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

4M Hydrochloric acid or another suitable acid catalyst

-

10% Sodium hydroxide solution

Procedure:

-

In a round-bottom flask, combine the substituted o-phenylenediamine (e.g., 0.01 mol), the carboxylic acid (e.g., 0.01 mol), and the acid catalyst (e.g., 4M HCl).

-

Heat the reaction mixture under reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture by the dropwise addition of 10% sodium hydroxide solution until the mixture is alkaline.

-

The crude benzimidazole product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Figure 3: A typical experimental workflow for the synthesis of a heterocyclic compound from a substituted o-phenylenediamine.

Spectroscopic Characterization

The structural elucidation of substituted o-phenylenediamines and their derivatives relies on standard spectroscopic techniques.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |

| o-Phenylenediamine | ~6.6-6.8 (m, 4H, Ar-H), ~3.4 (br s, 4H, NH₂) | ~116-118, ~120-122, ~138-140 | 3300-3400 (N-H stretch), 1600-1650 (N-H bend), 1450-1550 (aromatic C=C) |

| 4-Nitro-o-phenylenediamine | ~6.7 (d, 1H), ~7.5 (d, 1H), ~7.8 (dd, 1H), ~5.0-6.0 (br s, 4H, NH₂) | ~110-112, ~115-117, ~125-127, ~135-137, ~140-142, ~150-152 | 3300-3500 (N-H stretch), 1500-1550 & 1300-1350 (NO₂ stretch), 1600-1650 (N-H bend) |

Note: Spectroscopic data are approximate and can vary depending on the solvent and other experimental conditions.[12][24][25][26][27][28]

Conclusion and Future Outlook

The journey of substituted o-phenylenediamines from their origins in the nascent synthetic dye industry to their current status as indispensable building blocks in medicinal chemistry is a testament to their remarkable chemical versatility. The development of new synthetic methodologies continues to expand the horizons of what is possible with this privileged scaffold. As our understanding of biological systems deepens, the ability to synthesize novel and diverse heterocyclic compounds from substituted OPDs will remain a critical tool in the quest for new therapeutics. The ongoing drive for greener and more efficient synthetic processes will undoubtedly lead to further innovations in the chemistry of o-phenylenediamines, ensuring their continued relevance for generations of scientists to come.

References

- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.

- Dubey, R., & Moorthy, N. S. H. N. (2007). Microwave assisted synthesis of some new 2-substituted benzimidazole derivatives. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.

- Bansal, Y., & Silakari, O. (2014). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 4(94), 52027-52067.

- Charistos, N. D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729.

- ChemRxiv. (2024).

- Chen, Y., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4566-4569.

-

Wikipedia. (n.d.). Phenazine. Retrieved from [Link]

- Gaba, M., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(3), 239-253.

- Comprehensive Organic Name Reactions and Reagents. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. John Wiley & Sons, Inc.

- Mamedov, V. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(47), 42132-42172.

- University of California, Los Angeles. (n.d.). The Synthesis of Azo Dyes.

- Mavrodi, D. V., et al. (2013). Diversity and evolution of the phenazine biosynthesis pathway. Applied and Environmental Microbiology, 79(3), 866-879.

-

Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from [Link]

- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.

- ResearchGate. (2021). (PDF)

- Mamedov, V. A., et al. (2023).

- ResearchGate. (2019). (PDF)

-

Wikipedia. (n.d.). Peter Griess. Retrieved from [Link]

- ResearchGate. (2016). (PDF)

- Beilstein Journals. (2011). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)

- ResearchGate. (2018).

- Sun, Y., et al. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Royal Society of Chemistry.

- The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2.

- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.

- ResearchGate. (n.d.).

- EnPress Journals. (2023).

- National Center for Biotechnology Information. (2018).

- Open Textbook Publishing. (n.d.). Chapter 1: Acid–Base Reactions – OCLUE: Organic Chemistry, Life, the Universe & Everything.

- National Center for Biotechnology Information. (2012). The Significance of Acid/Base Properties in Drug Discovery.

- PubMed. (2013). A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers.

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenazine - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. scribd.com [scribd.com]

- 15. Page loading... [guidechem.com]

- 16. Diversity and evolution of the phenazine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Chapter 1: Acid–Base Reactions – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 21. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 23. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]

- 24. o-Phenylenediamine(95-54-5) 1H NMR [m.chemicalbook.com]

- 25. rsc.org [rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. p-Phenylenediamine(106-50-3) 1H NMR spectrum [chemicalbook.com]

- 28. A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Transformation Products of 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is a significant environmental transformation product of the widely used dinitroaniline herbicide, Trifluralin.[1][2] Its presence in the environment is primarily linked to the degradation of this parent compound. Understanding the environmental fate of this compound is crucial for a comprehensive assessment of the long-term ecological impact of Trifluralin-based herbicides. This technical guide provides a detailed overview of the known and predicted environmental transformation pathways of this compound, including biodegradation, photodegradation, and hydrolysis. It also outlines experimental protocols for studying its environmental fate and discusses the potential ecotoxicity of its transformation products.

The structure of this compound, featuring a nitro group, two amino groups, and a trifluoromethyl group on a benzene ring, suggests a complex and multifaceted environmental behavior. The electron-withdrawing nature of the nitro and trifluoromethyl groups can render the aromatic ring resistant to oxidative degradation, yet these functional groups also provide sites for various transformation reactions.[3][4]

I. Primary Environmental Transformation Pathways

The environmental transformation of this compound is expected to be governed by three main processes: biodegradation, photodegradation, and to a lesser extent, hydrolysis.

A. Biodegradation

While specific studies on the microbial degradation of this compound are not extensively documented, the biodegradation of nitroaromatic compounds is a well-researched area.[3][5] The primary and most anticipated pathway for the microbial transformation of this compound is the reduction of the nitro group.

1. Nitro Group Reduction (Anaerobic and Aerobic):

Microbial nitroreductases can catalyze the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group.[3] This process can occur under both anaerobic and aerobic conditions.[6] The complete reduction of the nitro group in this compound would lead to the formation of 1,2,3-triamino-5-(trifluoromethyl)benzene .

-

Causality: The electron-withdrawing nature of the nitro group makes it an energetically favorable electron acceptor for microbial metabolic processes.

2. Transformation of the Trifluoromethyl Group:

The trifluoromethyl group is generally considered xenobiotic and recalcitrant to microbial degradation. However, there is evidence of microbial transformation of this group in other fluorinated compounds. The specific microbial pathways for the degradation of the trifluoromethyl group on an aromatic ring are not well-elucidated but could potentially involve hydrolytic or oxidative mechanisms, leading to the formation of a carboxylic acid group.

Predicted Biodegradation Pathway:

Caption: Predicted primary biodegradation pathway of this compound.

B. Photodegradation

Photodegradation is a significant pathway for the transformation of many aromatic compounds in the environment, particularly in sunlit surface waters and on soil surfaces. This compound is itself a photolysis product of Trifluralin, indicating its photochemical reactivity.[7][8]

1. Defluorination:

Studies on similar compounds, such as 3,5-diamino-trifluoromethyl-benzene, have shown that irradiation can lead to defluorination, where the trifluoromethyl group is transformed into a carboxylic acid group.[7] This suggests a similar reaction could occur with the target compound, resulting in the formation of 3,5-diamino-2-nitrobenzoic acid .

-

Causality: The absorption of UV radiation can excite the molecule to a higher energy state, making it more susceptible to nucleophilic attack by water, leading to the substitution of fluorine atoms.

2. Photoreduction of the Nitro Group:

Sunlight can also promote the reduction of the nitro group, similar to microbial processes. This would also lead to the formation of 1,2,3-triamino-5-(trifluoromethyl)benzene .

Predicted Photodegradation Pathways:

Caption: Predicted photodegradation pathways for this compound.

C. Hydrolysis

Hydrolysis is generally not considered a major degradation pathway for aromatic nitro compounds under typical environmental pH conditions.[8] However, the presence of multiple amino groups can influence the susceptibility of the aromatic ring to nucleophilic attack. For some substituted p-phenylenediamines, hydrolysis has been observed with half-lives ranging from hours to days.[9][10] The strong electron-withdrawing effects of the nitro and trifluoromethyl groups could potentially make the benzene ring more susceptible to nucleophilic attack by water, although this is likely to be a slow process compared to biodegradation and photodegradation.

II. Summary of Potential Transformation Products

| Transformation Product | Formation Pathway(s) | Chemical Structure |

| 1,2,3-Triamino-5-(trifluoromethyl)benzene | Biodegradation (Nitroreduction), Photodegradation (Photoreduction) | C7H8F3N3 |

| 3,5-Diamino-2-nitrobenzoic acid | Photodegradation (Defluorination) | C7H5N3O4 |

III. Experimental Protocols for Studying Environmental Transformation

To validate the predicted transformation pathways and to quantify the rates of degradation, the following experimental protocols are recommended.

A. Biodegradation Study

Objective: To determine the rate and extent of biodegradation of this compound in soil and water under aerobic and anaerobic conditions and to identify the major transformation products.

Methodology (Based on OECD Test Guideline 307 & 308):

-

Preparation of Test Systems:

-

Aerobic Soil: Collect fresh, sieved soil with known characteristics (pH, organic carbon content, texture). Bring to 40-60% of its maximum water holding capacity.

-

Anaerobic Water-Sediment: Collect water and sediment from a relevant environmental source. Establish anaerobic conditions by purging with nitrogen.

-

-

Application of Test Substance:

-

Prepare a stock solution of this compound.

-

Apply the test substance to the soil or water-sediment systems at a concentration relevant to environmental exposure. The use of a ¹⁴C-labeled compound is highly recommended for accurate mass balance.

-

-

Incubation:

-

Incubate the test systems in the dark at a constant temperature (e.g., 20-25°C).

-

For aerobic systems, ensure adequate aeration. For anaerobic systems, maintain an oxygen-free environment.

-

-

Sampling and Analysis:

-

Collect samples at regular intervals over a period of up to 120 days.

-

Extract the parent compound and its transformation products from the soil or water/sediment matrix using an appropriate solvent (e.g., acetonitrile, methanol).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a radioactivity detector (if using a labeled compound).

-

Identify and quantify the parent compound and its transformation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the dissipation half-life (DT₅₀) of the parent compound.

-

Quantify the formation and decline of major transformation products.

-

Determine the extent of mineralization to ¹⁴CO₂ (if using a labeled compound).

-

Experimental Workflow for Biodegradation Study:

Caption: Workflow for conducting a biodegradation study.

B. Photodegradation Study

Objective: To determine the rate of photodegradation of this compound in water and to identify the major photoproducts.

Methodology (Based on OECD Test Guideline 316):

-

Preparation of Test Solutions:

-

Prepare aqueous solutions of the test substance in sterile, purified water buffered at a relevant environmental pH (e.g., 7).

-

-

Irradiation:

-

Use a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Expose the test solutions to continuous irradiation at a constant temperature.

-

Include dark controls to account for any abiotic degradation not due to light.

-

-

Sampling and Analysis:

-

Collect samples from both irradiated and dark control solutions at various time points.

-

Analyze the samples directly by HPLC-UV to quantify the parent compound.

-

Use LC-MS to identify and quantify the photoproducts.

-

-

Data Analysis:

-

Calculate the photodegradation quantum yield and the environmental half-life under specific light conditions.

-

IV. Ecotoxicological Considerations

Direct ecotoxicity data for this compound and its transformation products are currently lacking. However, some inferences can be drawn from related compounds.

-

Parent Compound (Trifluralin): Trifluralin is classified as very toxic to aquatic organisms.[1]

-

Trifluralin Metabolites: Some studies have indicated that certain metabolites of trifluralin are less toxic than the parent compound.[1]

-

Substituted p-Phenylenediamines: Some substituted p-phenylenediamines and their oxidation products (quinones) have been shown to be toxic to aquatic organisms.

Given the data gaps, it is crucial to conduct ecotoxicity testing on this compound and its major transformation products to accurately assess their environmental risk. Standard acute and chronic toxicity tests with representative aquatic organisms (e.g., algae, daphnids, and fish) are recommended.

V. Conclusion

This compound is an environmental reality stemming from the use of trifluralin. While its complete environmental fate is not yet fully elucidated, existing knowledge of nitroaromatic chemistry and the degradation of related compounds provides a strong basis for predicting its transformation pathways. Biodegradation through nitroreduction and photodegradation are likely the most significant removal mechanisms in the environment. The formation of more polar and potentially less toxic transformation products is anticipated. However, further research, following the outlined experimental protocols, is essential to definitively identify the transformation products, quantify their formation rates, and assess their ecotoxicological profiles. This will enable a more complete and accurate environmental risk assessment of trifluralin and its degradation products.

VI. References

-

UNECE. (2007). Trifluralin Risk Profile. Retrieved from [Link]

-

Scribd. (n.d.). Trifluralin: Environmental Fate and Behavior. Retrieved from [Link]

-

Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Environmental Health Perspectives, 103(Suppl 5), 21–25.

-

U.S. Environmental Protection Agency. (1996). Trifluralin; Pesticide Tolerances. Federal Register, 61(114), 29679-29683.

-

Chaignon, P., Cortial, S., Guerineau, V., Adeline, M. T., Giannotti, C., Fan, G., & Ouazzani, J. (2005). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). Photochemical & Photobiological Sciences, 4(10), 816–821.

-

Grover, R., Wolt, J. D., & Cessna, A. J. (1997). Environmental fate of trifluralin. Reviews of Environmental Contamination and Toxicology, 153, 1–64.

-

AERU. (2023). Trifluralin (Ref: EL 152). University of Hertfordshire. Retrieved from [Link]

-

Wang, W., Chen, Y., Fang, J., Zhang, F., Qu, G., & Cai, Z. (2024). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology.

-

IARC. (1991). Trifluralin. In Occupational Exposures in Insecticide Application, and Some Pesticides (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53). Lyon, France: International Agency for Research on Cancer.

-

Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.

-

Van Aken, B., & Agathos, S. N. (2001). Biodegradation of Nitro-Substituted Explosives 2,4,6-Trinitrotoluene, Hexahydro-1,3,5-Trinitro-1,3,5-Triazine, and Octahydro-1,3,5,7-Tetranitro-1,3,5-Tetrazocine by a Phytosymbiotic Methylobacterium sp. Associated with Poplar Tissues. Applied and Environmental Microbiology, 67(11), 4894–4901.

-

ResearchGate. (2020). Proposed structures and transformation pathways of trifluralin photo-degradates. Retrieved from [Link]

-

Accinelli, C., Koskinen, W. C., & Sadowsky, M. J. (2005). Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. Pest Management Science, 61(9), 831–839.

-

Liu, Y., Zhang, Y., Wang, Z., & Chen, J. (2025). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology.

-

U.S. Environmental Protection Agency. (n.d.). Trifluralin. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitro-4-phenylenediamine. Retrieved from [Link]

-

Kalinowski, J. A., & Wunch, K. G. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 481.

-

Google Patents. (n.d.). Process for preparing nitro-p-phenylene-diamines. Retrieved from

-

ResearchGate. (2018). Green process for synthesis of p-phenylenediamine by catalytic hydrogenation of p-nitroaniline. Retrieved from [Link]

-

ResearchGate. (2023). Halophilic Biodegradation of 3-Nitro-1,2,4-Triazol-5-One in Brine. Retrieved from [Link]

-

ResearchGate. (2021). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol. Retrieved from [Link]

-

ChemRxiv. (2023). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Retrieved from [Link]

-

Palma, P., Palma, V. L., & Fernandes, R. M. (2023). Biodegradation of the emerging contaminant 3-nitro-1,2,4-triazol-5-one and its product 3-amino-1,2,4-triazol-5-one in perlite/soil columns. Chemosphere, 330, 139121.

Sources

- 1. unece.org [unece.org]

- 2. researchgate.net [researchgate.net]

- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cswab.org [cswab.org]

- 6. Biodegradation of the emerging contaminant 3-nitro-1,2,4-triazol-5-one and its product 3-amino-1,2,4-triazol-5-one in perlite/soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluralin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine

Abstract

This document provides a comprehensive guide to the synthesis of 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science. The protocol herein details a robust and selective method for the preparation of this compound, commencing from the commercially available precursor, 2,6-dinitro-4-(trifluoromethyl)aniline. The core of this synthesis lies in the selective reduction of one nitro group, a transformation achieved through the well-established Zinin reduction methodology. This application note offers a detailed, step-by-step experimental procedure, safety precautions, and a discussion of the underlying chemical principles to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Substituted Benzene-1,2-diamines

Substituted benzene-1,2-diamines, also known as ortho-phenylenediamines, are a critical class of intermediates in the synthesis of a wide array of heterocyclic compounds. Their utility stems from the vicinal amino groups, which are poised for cyclization reactions to form benzimidazoles, quinoxalines, and other fused ring systems. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The specific target of this protocol, this compound, incorporates both a nitro group and a trifluoromethyl group. The trifluoromethyl moiety is a well-regarded bioisostere for a methyl group, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro group, in addition to being a precursor for further functionalization, can also play a role in the electronic properties of the molecule.

The synthesis of this target molecule presents a key chemical challenge: the selective reduction of one of two nitro groups in the precursor, 2,6-dinitro-4-(trifluoromethyl)aniline. This application note details a reliable protocol for this selective transformation.

Synthetic Strategy: The Zinin Reduction

The chosen synthetic route involves the selective reduction of one nitro group of 2,6-dinitro-4-(trifluoromethyl)aniline. For this transformation, the Zinin reduction is a highly effective and historically significant method. This reaction typically employs sodium sulfide or sodium hydrosulfide in an aqueous or alcoholic medium. The selectivity of the Zinin reduction for one nitro group in a polynitrated aromatic compound is a key advantage. The proposed reaction is depicted below:

Caption: Synthetic scheme for this compound.

The mechanism of the Zinin reduction is complex and believed to proceed through a series of single-electron transfers from the sulfide species to the nitro group, leading to the formation of nitroso, hydroxylamino, and finally amino intermediates. The selectivity is often attributed to the differing electronic environments of the two nitro groups.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |

| 2,6-Dinitro-4-(trifluoromethyl)aniline | 445-66-9 | 251.12 | 10.0 g (39.8 mmol) | >97% | Major suppliers |

| Sodium sulfide nonahydrate (Na₂S·9H₂O) | 1313-84-4 | 240.18 | 14.4 g (59.7 mmol) | >98% | Major suppliers |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 200 mL | 95% | Major suppliers |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 100 mL | - | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 300 mL | ACS Grade | Major suppliers |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 20 g | ACS Grade | Major suppliers |

| Celite® (Diatomaceous earth) | 61790-53-2 | - | 10 g | - | Major suppliers |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | 1 M | Major suppliers |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | Saturated | Major suppliers |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dinitro-4-(trifluoromethyl)aniline (10.0 g, 39.8 mmol).

-

Solvent Addition: Add 200 mL of 95% ethanol to the flask and stir the mixture to obtain a suspension.

-

Preparation of Sulfide Solution: In a separate beaker, dissolve sodium sulfide nonahydrate (14.4 g, 59.7 mmol) in 50 mL of deionized water. Gentle warming may be required to facilitate dissolution.

-

Reaction Initiation: Slowly add the aqueous sodium sulfide solution to the stirred suspension of the dinitroaniline in ethanol at room temperature over a period of 15-20 minutes. The addition may be slightly exothermic.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates the completion of the reaction.

-

Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Filter the cooled reaction mixture through a pad of Celite® to remove any insoluble byproducts. Wash the filter cake with a small amount of ethanol.

-

Solvent Removal: Combine the filtrate and the washings, and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 100 mL of deionized water and transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be employed to obtain the pure this compound as a solid.

Expected Yield and Characterization

-

Expected Yield: 70-85%

-

Appearance: Yellow to orange solid

-

Molecular Formula: C₇H₆F₃N₃O₂

-

Molecular Weight: 221.14 g/mol

-

Storage: Store in a cool, dry, dark place at 2-8°C.[1]

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood.

-

Reagent Handling:

-

2,6-Dinitro-4-(trifluoromethyl)aniline is a potential irritant.[2] Avoid inhalation and contact with skin and eyes.

-

Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle with care and avoid acidification of sulfide-containing waste.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Discussion and Troubleshooting

The selective reduction of dinitroanilines can sometimes lead to the formation of over-reduced diamine products or other byproducts. Careful monitoring of the reaction by TLC is crucial to prevent this. If over-reduction is observed, the reaction time or the amount of reducing agent may need to be adjusted.

The purification of the final product is critical to remove any unreacted starting material or byproducts. Column chromatography is generally the most effective method for achieving high purity. The choice of eluent for chromatography should be optimized based on TLC analysis.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

References

-

MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, March 6). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. Retrieved from [Link]

-

ResearchGate. (2016). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Retrieved from [Link]

- Google Patents. (n.d.). US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds.

-

PubChem. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

Semantic Scholar. (2007). Selective liquid‐phase hydrogenation of 2,6‐dinitrotoluene with platinum catalysts. Retrieved from [Link]

-

J-STAGE. (n.d.). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Retrieved from [Link]

-

ResearchGate. (2015). Selective Partial Hydrogenation of Dinitrobenzenes to Nitroanilines Catalyzed by Ru/C. Retrieved from [Link]

-

SciELO. (2014). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trifluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

ResearchGate. (1966). THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. Retrieved from [Link]

-

MDPI. (2016). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Retrieved from [Link]

-

ResearchGate. (2007). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of a 3-Nitro-5-Trifluoromethyl Phenyl Precursor

Introduction: Strategic Importance of 3-Amino-5-(trifluoromethyl)aniline

The selective reduction of the nitro group in 3-nitro-5-(trifluoromethyl)aniline is a critical transformation in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The resulting product, 3-amino-5-(trifluoromethyl)aniline, is a key building block for various bioactive compounds. The trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to the final products.

Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency, clean reaction profile, and the use of molecular hydrogen as the reductant, which offers excellent atom economy.[1] This document provides a comprehensive guide to the catalytic hydrogenation of the 3-nitro-5-trifluoromethyl phenyl precursor, detailing the underlying mechanistic principles, a robust experimental protocol, safety considerations, and troubleshooting strategies.

Mechanism and Rationale: The Catalytic Pathway

The catalytic hydrogenation of aromatic nitro compounds is a complex multiphase reaction that proceeds through a series of intermediates on the surface of a heterogeneous catalyst.[2] The generally accepted, though debated, Haber mechanism proposes a stepwise reduction involving nitroso and hydroxylamine intermediates.[2]

However, the accumulation of arylhydroxylamine intermediates is a significant concern in these reactions. These species can be thermally unstable and may disproportionate exothermically, posing a serious safety risk.[3][4][5] Furthermore, condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of colored azo and azoxy impurities, which can compromise the purity of the final product.[4][6]

The choice of catalyst and reaction conditions plays a pivotal role in mitigating these side reactions and ensuring a high yield of the desired aniline.[7][8] Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitroarenes, often demonstrating high activity and selectivity.[9][10] Raney Nickel is another common and cost-effective option, particularly in industrial applications.[4][8][11][12]

Experimental Protocol: A Validated Approach

This protocol provides a detailed procedure for the catalytic hydrogenation of 3-nitro-5-(trifluoromethyl)aniline using 5% Palladium on Carbon (Pd/C) as the catalyst.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 3-Nitro-5-(trifluoromethyl)aniline | ≥98% | Commercially Available | |

| 5% Palladium on Carbon (Pd/C) | 50% wet | Commercially Available | Handle with care, pyrophoric when dry. |

| Methanol (MeOH) | Anhydrous | Commercially Available | Protic solvent, aids in proton transfer.[13] |

| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Gas Supplier | Flammable gas. |

| Nitrogen (N₂) Gas | High Purity (≥99.99%) | Gas Supplier | For inerting the system. |

| Celite® | Commercially Available | Filtration aid. |

Equipment

-

Parr shaker or a similar hydrogenation apparatus equipped with a gas inlet, pressure gauge, and a heating/cooling system.

-

Glass reaction vessel or a stainless-steel autoclave.

-

Magnetic stirrer and stir bar or mechanical stirrer.

-

Schlenk line for inert gas handling.

-

Büchner funnel and filter flask.

-

Rotary evaporator.

Step-by-Step Procedure

-

Vessel Preparation: Ensure the reaction vessel is clean, dry, and free of any oxidizing agents.

-

Reagent Charging:

-

In a fume hood, charge the reaction vessel with 3-nitro-5-(trifluoromethyl)aniline (1.0 eq).

-

Add methanol (10-20 mL per gram of substrate). The solvent choice can significantly influence the reaction rate.[14]

-

Carefully add 5% Pd/C (1-5 mol%). The catalyst should be handled as a wet paste to minimize the risk of fire.[15]

-

-

System Assembly and Inerting:

-

Hydrogenation:

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

-

Maintain the reaction at a constant temperature, typically between 25-50°C. The reaction is exothermic, and temperature control may be necessary.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

-

Reaction Quenching and Catalyst Removal:

-

Once the reaction is complete, stop the hydrogen flow and carefully vent the excess hydrogen.

-

Purge the system with nitrogen gas to remove any residual hydrogen.[16]

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric upon drying. Do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.

-

-

Product Isolation:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting crude product, 3-amino-5-(trifluoromethyl)aniline, can be further purified by recrystallization or chromatography if necessary.

-

Safety Precautions: Managing the Risks

Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.[15]

-

Pyrophoric Catalysts: Dry palladium on carbon and Raney Nickel are pyrophoric and can ignite spontaneously in air.[4] Always handle these catalysts in a wet state and in an inert atmosphere.

-

Flammable Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[16] Ensure the reaction setup is leak-proof and always purge the system with an inert gas before introducing hydrogen and before opening the system to the atmosphere after the reaction.[15]

-

Exothermic Reaction: The hydrogenation of nitro compounds is highly exothermic.[1] Monitor the reaction temperature closely and have a cooling system available to prevent a runaway reaction.

-

Unstable Intermediates: The accumulation of hydroxylamine intermediates can lead to uncontrolled exothermic decomposition.[3][4][5] Use of appropriate catalysts and reaction conditions can minimize this risk.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Fume Hood: Conduct all operations, including charging reagents and filtering the catalyst, in a well-ventilated fume hood.[17]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Slow or Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Poor mixing- Presence of catalyst poisons (e.g., sulfur compounds) | - Use fresh, active catalyst.- Increase hydrogen pressure.- Increase stirring speed.- Purify the starting material to remove potential poisons. |

| Formation of Side Products (e.g., azo/azoxy compounds) | - Accumulation of hydroxylamine/nitroso intermediates- Low hydrogen concentration on the catalyst surface | - Increase hydrogen pressure.- Consider using a different catalyst (e.g., Raney Nickel, which can be better at preventing hydroxylamine accumulation).[4]- Add a vanadium promoter to the reaction.[6] |

| Product is Colored | - Presence of azo/azoxy impurities | - See "Formation of Side Products".- Purify the product by recrystallization or column chromatography. |

| Difficulty Filtering the Catalyst | - Fine catalyst particles | - Use a thicker pad of Celite®.- Allow the mixture to settle before filtration. |

Characterization of 3-Amino-5-(trifluoromethyl)aniline

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.

-

Infrared (IR) Spectroscopy: To confirm the presence of the amine functional group and the absence of the nitro group.

References

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P

-

Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel - ResearchGate. [Link]

-

Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed. [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. [Link]

-

Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. [Link]

- US6333434B1 - Preparation of trifluoromethylanilines - Google P

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. [Link]

-

Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty - Aidic. [Link]

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google P

-

HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. [Link]

-

Three-Phase Nitrobenzene Hydrogenation over Supported Glass Fiber Catalysts: Reaction Kinetics Study - Infoscience - EPFL. [Link]

-

Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed. [Link]

-

Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst | ACS Catalysis. [Link]

-

The hydrogenation of nitrobenzene to aniline: A new mechanism - ResearchGate. [Link]

-

Hydrogenation of nitrobenzonitriles using Raney nickel catalyst - ResearchGate. [Link]

-

Tuning of catalytic sites in Pt/TiO2 catalysts for the chemoselective hydrogenation of 3-nitrostyrene Margherita Macino,a Alex - UCL Discovery. [Link]

-

Amino Acid‐Based Ionic Liquids‐Aided CO2 Hydrogenation to Methanol - PMC. [Link]

-

Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity - ResearchGate. [Link]

-

The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical. [Link]

-

HYDROGENATION EXPLOSION - Stanford Environmental Health & Safety. [Link]

-

BOOKREVIEW 1310 Handbook of Heterogenous Catalytic Hydrogenation for Organic Synthesis. By S. Nishimura. Wiley. [Link]

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

-

Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. [Link]

-

Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - MDPI. [Link]

-

Hydrogenation Reactions - University of Pittsburgh. [Link]

-

Raney® Nickel: A Life-Changing Catalyst - American Chemical Society. [Link]

-

Thermodynamic and kinetic characteristics of liquid phase hydrogenation of substituted nitrobenzenes - ResearchGate. [Link]

-

Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis - eBay. [Link]

-

Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst | Asian Journal of Chemistry. [Link]

-

Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. [Link]

-

Hydrocarbons | Chemistry | JEE Main Previous Year Questions - ExamSIDE.Com. [Link]

- Catalytic Hydrogén

-

Phenol - Wikipedia. [Link]

-

Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Recent Advances of Pd/C-Catalyzed Reactions - MDPI. [Link]

-

Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. [Link]

-

Raney nickel - Wikipedia. [Link]

-

The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. [Link]

-

Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogenation Reactions - MDPI. [Link]

-

Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). [Link]

-

Handbook of Heterogeneous Catalytic Hydrogenation For Organic Synthesis 2001 2 PDF. [Link]

-

Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

-

Reduction of nitro compound using protection group - Chemistry Stack Exchange. [Link]

- US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google P

Sources

- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 5. mt.com [mt.com]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]

- 11. acs.org [acs.org]

- 12. Raney nickel - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]

- 15. chem.wisc.edu [chem.wisc.edu]

- 16. ehs.stanford.edu [ehs.stanford.edu]

- 17. safety.pitt.edu [safety.pitt.edu]

Application Notes and Protocols for the Derivatization of 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine

Introduction: A Versatile Scaffold for Complex Molecules

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is a critical starting material for the synthesis of a wide array of heterocyclic compounds. Its utility in medicinal chemistry and materials science is underscored by the unique electronic properties conferred by the presence of both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group on the benzene ring. These strong electron-withdrawing groups significantly influence the reactivity of the diamine functionalities, paving the way for the construction of novel benzimidazoles, quinoxalines, and other fused heterocyclic systems. Such derivatives are of profound interest due to their diverse biological activities, including their potential as anticancer, antimicrobial, and antiviral agents.[1][2] This document provides a comprehensive guide to the key derivatization reactions of this versatile diamine, complete with detailed protocols and an exploration of the underlying chemical principles.

The strategic placement of the nitro and trifluoromethyl groups renders the aromatic ring electron-deficient, which in turn modulates the nucleophilicity of the adjacent amino groups. This electronic landscape necessitates careful consideration of reaction conditions to achieve efficient cyclization and derivatization. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for harnessing the synthetic potential of this valuable building block.

Core Derivatization Reactions: Pathways to Heterocyclic Diversity

The ortho-diamine functionality of this compound is a gateway to a variety of cyclization reactions. The most prominent of these are the formation of benzimidazoles and quinoxalines, each offering a distinct scaffold for further chemical exploration.

Synthesis of 6-Nitro-4-(trifluoromethyl)-1H-benzo[d]imidazoles

The condensation of this compound with aldehydes or carboxylic acids (or their derivatives) is a fundamental method for the synthesis of the benzimidazole core. The choice of the carbonyl-containing reagent directly dictates the nature of the substituent at the 2-position of the resulting benzimidazole, providing a straightforward avenue for introducing molecular diversity.

Reaction Mechanism: The reaction typically proceeds via the initial formation of a Schiff base between one of the amino groups and the carbonyl compound. Subsequent intramolecular cyclization, followed by dehydration, yields the stable aromatic benzimidazole ring system. The electron-withdrawing nature of the nitro and trifluoromethyl groups can impact the rate of both the initial nucleophilic attack and the subsequent cyclization, often necessitating specific catalytic conditions to drive the reaction to completion.

Visualization of Benzimidazole Synthesis Workflow

Caption: Workflow for the synthesis of benzimidazole derivatives.

Synthesis of 7-Nitro-5-(trifluoromethyl)quinoxalines

The reaction of this compound with α-dicarbonyl compounds, such as glyoxal or benzil derivatives, provides a direct route to the quinoxaline ring system. This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules.

Reaction Mechanism: The synthesis of quinoxalines from ortho-phenylenediamines and α-dicarbonyl compounds is a condensation reaction that proceeds through a diimine intermediate, which then undergoes cyclization and aromatization. The reaction is often carried out in polar solvents like ethanol or acetic acid and can be catalyzed by acids.

Visualization of Quinoxaline Synthesis Reaction

Caption: General reaction scheme for quinoxaline synthesis.

Experimental Protocols

The following protocols are provided as a starting point for the derivatization of this compound. Due to the electron-deficient nature of the starting material, optimization of reaction times, temperatures, and catalyst loading may be necessary.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-nitro-4-(trifluoromethyl)-1H-benzo[d]imidazoles

This protocol is adapted from general methods for benzimidazole synthesis and should be optimized for the specific substrate.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Ethanol or Acetic Acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol or acetic acid.

-

Add the aromatic aldehyde (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using acetic acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. For example, in the ¹H NMR spectrum of 2-substituted 6-nitro-4-(trifluoromethyl)-1H-benzo[d]imidazoles, one would expect to see signals corresponding to the protons on the benzimidazole core and the substituent at the 2-position.

Protocol 2: General Procedure for the Synthesis of 2,3-Disubstituted-7-nitro-5-(trifluoromethyl)quinoxalines

This protocol is based on established methods for quinoxaline synthesis.[3]

Materials:

-

This compound

-

α-Dicarbonyl compound (e.g., benzil, glyoxal)

-

Ethanol

-

Pyridine (catalyst)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or THF, add the α-dicarbonyl compound (1.0 eq).

-

Add a catalytic amount of pyridine (0.1 eq).[3]

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can often be purified by direct crystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Quantitative Data Summary (Illustrative)

| Derivative Type | Reagent | Catalyst | Solvent | Typical Yield (%) |

| Benzimidazole | Aromatic Aldehyde | p-TSA | Ethanol | 60-85 |

| Benzimidazole | Carboxylic Acid | Polyphosphoric Acid | N/A (neat) | 50-75 |

| Quinoxaline | α-Diketone | Pyridine | Ethanol | 70-90 |

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Safety and Handling

This compound (CAS: 2078-01-5) is a chemical that should be handled with care.

-

Hazard Statements: H302: Harmful if swallowed.[4]

-

Precautionary Statements: P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[5][6][7]

Characterization of Derivatives

The synthesized benzimidazole and quinoxaline derivatives should be thoroughly characterized using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the products. The chemical shifts and coupling constants of the aromatic protons can provide valuable information about the substitution pattern.[8][9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds. Fragmentation patterns observed in the mass spectrum can also provide structural insights.[11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule, such as the N-H stretch of the benzimidazole ring and the C=N stretching of the quinoxaline ring.

Conclusion and Future Perspectives

The derivatization of this compound offers a powerful platform for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. The strong electron-withdrawing substituents not only present synthetic challenges but also offer opportunities to fine-tune the electronic and biological properties of the resulting derivatives. Future work in this area could focus on the development of more efficient and environmentally friendly catalytic systems for these transformations, as well as the exploration of a broader range of reaction partners to expand the accessible chemical space. A thorough investigation into the structure-activity relationships of these novel compounds will undoubtedly pave the way for the discovery of new therapeutic agents and advanced materials.

References

-

Prasanna, V., & Narsimha, R. (2014). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Journal of Heterocyclic Chemistry, 51(5), 1289-1299. Available from: [Link]

-

El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 2(1), 25-29. Available from: [Link]

-

PubChem. (n.d.). Compound Summary for CID 21208, 4-Nitro-1,3-benzenediamine. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Activities of Quinoxaline, Nitroquinoxaline, and[1][4][13]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved January 26, 2026, from [Link]

-

CrystEngComm. (n.d.). Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: tuneable structural, morphological and thermal properties. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved January 26, 2026, from [Link]

-

Impact Factor. (n.d.). Synthesis and Characterization of Some New Heterocyclic Derivatives and Studying of their Biological Activity (Anti-Bacteria). Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. Retrieved January 26, 2026, from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-hydroxymethyl-4-nitro-benzimidazole. Reagents and.... Retrieved January 26, 2026, from [Link]

-

UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved January 26, 2026, from [Link]

-